molecular formula C10H17NO B2729713 4-Methoxy-3-azabicyclo[4.3.1]dec-3-ene CAS No. 2253632-18-5

4-Methoxy-3-azabicyclo[4.3.1]dec-3-ene

Cat. No.: B2729713
CAS No.: 2253632-18-5
M. Wt: 167.252
InChI Key: VKSLMMBWOWWCKL-UHFFFAOYSA-N
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Description

4-Methoxy-3-azabicyclo[431]dec-3-ene is a bicyclic compound with a unique structure that includes a methoxy group and an azabicyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-azabicyclo[4.3.1]dec-3-ene can be achieved through several synthetic routes. One common method involves the nucleophilic addition of an amine to a suitable precursor, followed by protection of the resulting secondary amine and subsequent cyclization. The reaction conditions typically involve the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-azabicyclo[4.3.1]dec-3-ene undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl compound.

    Reduction: The azabicyclo framework can be reduced to form different amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a ketone, while reduction of the azabicyclo framework can produce various amine derivatives.

Scientific Research Applications

4-Methoxy-3-azabicyclo[4.3.1]dec-3-ene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-azabicyclo[4.3.1]dec-3-ene involves its interaction with molecular targets such as enzymes and receptors. The methoxy group and azabicyclo framework allow the compound to fit into specific binding sites, modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    3-Azabicyclo[3.3.1]non-3-ene: Another azabicyclo compound with a different ring size.

    8-Azabicyclo[3.2.1]octane: A smaller azabicyclo compound with different biological activities.

    7-Azabicyclo[4.3.1]decane: Similar in structure but lacks the methoxy group.

Uniqueness

4-Methoxy-3-azabicyclo[431]dec-3-ene is unique due to the presence of the methoxy group, which can significantly alter its chemical reactivity and biological activity compared to other azabicyclo compounds

Properties

IUPAC Name

4-methoxy-3-azabicyclo[4.3.1]dec-3-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-12-10-6-8-3-2-4-9(5-8)7-11-10/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSLMMBWOWWCKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NCC2CCCC(C2)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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